molecular formula C15H21NO4 B12303995 N-Benzyl-Boc-DL-alanine

N-Benzyl-Boc-DL-alanine

Cat. No.: B12303995
M. Wt: 279.33 g/mol
InChI Key: MYGPVQDUOSMACR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Benzyl-Boc-DL-alanine is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of alanine, with a benzyl group attached to the alpha carbon. This compound is commonly used in organic synthesis, particularly in the field of peptide synthesis, due to its stability and ease of removal under mild conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-Boc-DL-alanine typically involves the protection of the amino group of alanine with a Boc group. This can be achieved by reacting alanine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or triethylamine. The benzyl group can be introduced via a benzylation reaction using benzyl bromide and a suitable base.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow processes and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-Boc-DL-alanine can undergo various chemical reactions, including:

    Oxidation: The benzyl group can be oxidized to a benzyl alcohol or benzaldehyde.

    Reduction: The Boc group can be removed under acidic conditions, and the benzyl group can be hydrogenated to remove the protecting group.

    Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group, while catalytic hydrogenation with palladium on carbon (Pd/C) can remove the benzyl group.

    Substitution: Nucleophiles such as sodium azide or thiols can be used for substitution reactions.

Major Products

    Oxidation: Benzyl alcohol, benzaldehyde.

    Reduction: Alanine, benzyl-free alanine.

    Substitution: Various substituted alanine derivatives.

Scientific Research Applications

N-Benzyl-Boc-DL-alanine is widely used in scientific research, particularly in the following areas:

    Chemistry: It serves as a building block in the synthesis of peptides and other complex molecules.

    Biology: Used in the study of enzyme-substrate interactions and protein folding.

    Medicine: Investigated for its potential use in drug development and as a prodrug.

    Industry: Employed in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of N-Benzyl-Boc-DL-alanine primarily involves its role as a protecting group in organic synthesis. The Boc group protects the amino group from unwanted reactions, allowing selective reactions to occur at other functional groups. The benzyl group provides additional stability and can be removed under specific conditions to yield the desired product.

Comparison with Similar Compounds

Similar Compounds

    N-Boc-DL-alanine: Similar but lacks the benzyl group.

    N-Cbz-DL-alanine: Uses a carbobenzyloxy (Cbz) group instead of Boc.

    N-Fmoc-DL-alanine: Uses a fluorenylmethyloxycarbonyl (Fmoc) group instead of Boc.

Uniqueness

N-Benzyl-Boc-DL-alanine is unique due to the presence of both Boc and benzyl groups, providing dual protection and stability. This makes it particularly useful in multi-step organic syntheses where selective deprotection is required.

Properties

IUPAC Name

2-[benzyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-11(13(17)18)16(14(19)20-15(2,3)4)10-12-8-6-5-7-9-12/h5-9,11H,10H2,1-4H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYGPVQDUOSMACR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N(CC1=CC=CC=C1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.